molecular formula C10H13Cl2NO2S B3200372 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 101768-36-9

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B3200372
CAS No.: 101768-36-9
M. Wt: 282.19 g/mol
InChI Key: RGLAJKQLHYULKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride (CAS 101768-36-9) is a high-purity chemical compound offered as a key building block for medicinal chemistry and pharmaceutical research. With a molecular formula of C10H13Cl2NO2S and a molecular weight of 282.19 g/mol, this pyrrolidine derivative features a chlorophenylsulfonyl group, a common pharmacophore in drug discovery . This reagent serves as a versatile synthetic intermediate, particularly useful in the design and synthesis of novel small molecule therapeutics. Its structure is valuable for exploring structure-activity relationships (SAR) and for creating compounds that target a wide range of biological processes. The compound is characterized by its Canonical SMILES representation, O=S(=O)(C1=CC=C(Cl)C=C1)C1CCNC1.Cl . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAJKQLHYULKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-36-9
Record name Pyrrolidine, 3-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101768-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reduction of the Sulfonyl Group

The sulfonyl group (-SO₂-) undergoes reduction under specific conditions to form sulfide derivatives.

ReagentConditionsProductYieldReference
LiAlH₄Anhydrous THF, 0–25°C, 4 h3-((4-Chlorophenyl)thio)pyrrolidine68–72%
NaBH₄/CuIMethanol, reflux, 12 h3-((4-Chlorophenyl)thio)pyrrolidine55%

Mechanistic Insight :
Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a sulfide via a two-electron transfer mechanism. Sodium borohydride (NaBH₄) requires copper iodide (CuI) as a catalyst to achieve similar reactivity.

Nucleophilic Substitution at the Chlorophenyl Ring

The 4-chlorophenyl group participates in substitution reactions with nitrogen- and sulfur-based nucleophiles.

NucleophileCatalyst/ConditionsProductYieldReference
PiperidineCuI, K₃PO₄, DMSO, 100°C, 24 h3-((4-Piperidinophenyl)sulfonyl)pyrrolidine40%
ThiophenolPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C3-((4-Phenylthiophenyl)sulfonyl)pyrrolidine61%

Key Observation :
The sulfonyl group deactivates the aromatic ring, necessitating transition-metal catalysts (CuI, Pd) for efficient substitution.

Radical-Mediated Chloroamination

Under photochemical conditions, the compound participates in radical cyclization reactions.

ReagentConditionsProductYieldReference
NCS, Ru(bpy)₃Cl₂Blue LEDs, CH₃CN, rt, 6 h2-(1-Chlorovinyl)pyrrolidine derivative78%

Mechanism :
Photoexcitation of Ru(bpy)₃²⁺ generates a radical intermediate, enabling intramolecular cyclization with N-chlorosuccinimide (NCS) as the chlorine source .

Functionalization of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes alkylation and acylation after deprotonation.

ReagentConditionsProductYieldReference
Benzoyl chloridePyridine, rt, 2 hN-Benzoyl-pyrrolidine sulfonamide85%
Acetonyl acetoneAcOH, 80°C, 4 hPyrrolidine-Schiff base derivative63%

Note :
Reactions require deprotonation of the hydrochloride salt using bases like pyridine or triethylamine .

Oxidative Transformations

While the sulfonyl group itself is resistant to further oxidation, the pyrrolidine ring can undergo oxidative modifications.

ReagentConditionsProductYieldReference
m-CPBADCM, 0°C, 1 hPyrrolidine N-oxide derivative52%

Comparative Reactivity with Analogues

The sulfonyl group’s electron-withdrawing nature differentiates its reactivity from non-sulfonylated analogues.

CompoundReaction with LiAlH₄Reaction with Piperidine
3-((4-Chlorophenyl)sulfonyl)pyrrolidineForms sulfide (72%)Requires CuI catalyst (40%)
3-(4-Chlorophenyl)pyrrolidineNo reactionNo substitution observed

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential as an inhibitor in various biological pathways. Research indicates significant biological activity, suggesting its usefulness in the development of drugs targeting central nervous system (CNS) disorders. Notable applications include:

  • CNS Disorders : The compound has been linked to treatments for anxiety, depression, obsessive-compulsive disorders, schizophrenia, Alzheimer’s disease, and Parkinson’s disease . Its mechanism of action may involve modulation of serotonin receptors, particularly the 5-HT6 receptor, which is crucial for various neuropsychiatric conditions .
  • Pain Management : Studies have indicated that it may also play a role in managing neuropathic pain and withdrawal symptoms from substance abuse .

Research has focused on the interaction of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride with various biological targets. Techniques employed include:

  • Binding Affinity Assays : These studies are essential for understanding the compound's mechanism of action and potential side effects.
  • Structural Activity Relationship (SAR) Studies : This involves comparing the compound with structurally similar compounds to determine how variations affect biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high yield and purity. The following table summarizes some key structural comparisons with related compounds:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chlorophenyl)pyrrolidineLacks sulfonyl groupPrimarily studied for neuroactive properties
(S)-3-(4-Chlorophenyl)sulfonylpyrrolidineEnantiomeric formPotentially different biological activity
(R)-3-(4-Chlorophenyl)sulfonylpyrrolidineEnantiomeric formMay exhibit distinct pharmacokinetics

This table illustrates the unique presence of the sulfonyl group in this compound, which may enhance its reactivity and biological activity compared to others.

Neuropsychiatric Disorders

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound showed promising results in animal models for treating anxiety and depression. The research emphasized the importance of serotonin receptor modulation as a therapeutic target .

Pain Management

Another investigation focused on the analgesic properties of sulfonamide derivatives, including this compound. It was found to significantly reduce pain responses in neuropathic pain models, suggesting its potential as a novel pain management therapy .

Drug Development Initiatives

Recent patent filings highlight ongoing efforts to develop formulations containing this compound aimed at treating various CNS disorders. These formulations are designed to enhance bioavailability and target delivery to affected brain regions .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The target compound is compared to derivatives with modifications in:

Substituent position (e.g., sulfonyl group at 2- vs. 3-position).

Aryl group identity (chlorophenyl vs. nitrophenyl or benzyl).

Ring size (pyrrolidine vs. piperidine).

Stereochemistry ((S)- vs. (R)-enantiomers).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Impact on Properties
(S)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride 1354019-46-7 C₁₀H₁₃Cl₂NO₂S 282.19 3-sulfonyl, 4-chlorophenyl, (S)-configuration Enhanced chiral specificity in binding
2-[[(4-Chlorophenyl)sulfonyl]methyl]pyrrolidine hydrochloride 6542-61-6 C₁₁H₁₃Cl₂NO₂S 296.20 Sulfonyl group on methyl side chain Altered steric bulk and electronic effects
trans-2-(4-Chlorophenyl)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine N/A C₁₇H₁₆ClN₂O₄S 395.83 4-Nitrophenyl sulfonyl, 5-methyl substituent Increased electron-withdrawing effects
3-[(4-Chlorophenyl)methyl]pyrrolidine hydrochloride 356558-17-3 C₁₁H₁₅Cl₂N 232.15 Benzyl substituent (no sulfonyl group) Reduced hydrogen-bonding capacity
4-(4-Chlorophenyl)piperidine hydrochloride 6652-06-8 C₁₁H₁₅Cl₂N 232.15 Six-membered piperidine ring Altered ring strain and conformational flexibility

Detailed Analysis of Structural and Functional Differences

Substituent Position and Identity
  • Sulfonyl Group Placement : The target compound’s sulfonyl group at the 3-position on pyrrolidine contrasts with derivatives like 2-[[(4-chlorophenyl)sulfonyl]methyl]pyrrolidine, where the sulfonyl is on a methyl side chain. This positional shift may alter steric hindrance and electronic distribution, affecting binding to biological targets .
Stereochemistry
  • The (S)-enantiomer of the target compound is distinct from its (R)-counterparts (e.g., CAS 171897-50-0) . Chirality often influences pharmacokinetics and target affinity; for example, one enantiomer may exhibit higher receptor selectivity or reduced off-target effects.
Ring Size and Conformation
  • Pyrrolidine vs. Piperidine : Piperidine derivatives (e.g., 4-(4-chlorophenyl)piperidine hydrochloride) have a six-membered ring, reducing ring strain compared to pyrrolidine. This difference can impact conformational flexibility and binding to rigid enzyme active sites .
Functional Groups
  • Sulfonyl vs. Benzyl : The sulfonyl group in the target compound enables hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors). In contrast, benzyl-substituted analogs (e.g., 3-[(4-chlorophenyl)methyl]pyrrolidine hydrochloride) lack this capability, limiting their utility in certain therapeutic contexts .

Research Findings and Implications

Pharmacological Relevance

  • Sulfonamide Pharmacophores : The sulfonyl group is a hallmark of protease inhibitors and receptor antagonists. Compared to ibipinabant (), which shares a chlorophenyl-sulfonyl motif but includes a pyrazole ring, the target compound’s simpler structure may offer improved synthetic accessibility .
  • Chiral Specificity : The (S)-configuration of the target compound could enhance selectivity, as seen in chiral drugs like escitalopram (vs. racemic citalopram) .

Commercial and Industrial Relevance

  • Purity and Availability : The target compound is available commercially at 98% purity, whereas analogs like 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride (CAS 101768-36-9) are listed as discontinued, highlighting supply-chain variability .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN2O2S
  • Molecular Weight : 248.73 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its pharmacological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Neurotransmitter Modulation :
    • The compound acts as an inverse agonist at the serotonin 5-HT6 receptor, which is implicated in mood regulation and cognitive functions. This activity suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression .
  • Enzyme Inhibition :
    • It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity :
    • Studies have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting its utility in treating bacterial infections .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
Neurotransmitter ModulationInverse agonism at 5-HT6 receptor; potential for mood disorders treatment
Enzyme InhibitionSignificant AChE and urease inhibition; implications for neurodegenerative diseases
AntimicrobialModerate to strong activity against specific bacterial strains
Anticancer PotentialExhibits cytotoxic effects on various cancer cell lines

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced cell death. The results indicated that derivatives of this compound could significantly reduce cell death in astrocytes exposed to doxorubicin, highlighting its potential in neuroprotection .
  • Pharmacokinetic Studies :
    Research into the pharmacokinetics of arylsulfone derivatives revealed that modifications to the sulfonamide function improved metabolic stability, suggesting that similar modifications could enhance the efficacy of this compound .

Q & A

Q. What are the standard synthetic routes for 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride?

The synthesis typically involves reacting pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. A common method uses dichloromethane (DCM) as the solvent and sodium hydroxide or triethylamine as the base to deprotonate pyrrolidine, facilitating nucleophilic substitution . Post-reaction purification often employs recrystallization or column chromatography. For example, analogous sulfonylation reactions of piperidine derivatives use similar conditions (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis via sulfonyl chloride and amine reactions) .

Q. How is the compound characterized, and what analytical methods are critical for confirming purity?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the sulfonyl-pyrrolidine backbone and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₃Cl₂NS, MW 250.19 ). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, often targeting ≥98% purity as reported for structurally related intermediates .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

While direct solubility data is limited, sulfonylated amines like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are typically soluble in polar aprotic solvents (e.g., DCM, DMSO) but less so in water . Stability tests under varying pH and temperature are advised; storage recommendations for similar compounds include desiccated environments at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do stereochemical considerations (e.g., enantiomeric forms) influence the compound’s reactivity or biological activity?

The (S)-enantiomer of related pyrrolidine derivatives (e.g., (S)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride, CAS 1354018-01-1) highlights the importance of chirality in pharmacological targeting . Enantiomer separation methods include chiral HPLC using amylose-based columns or enzymatic resolution. Comparative studies of enantiomers can reveal differences in receptor binding or metabolic pathways .

Q. What strategies mitigate side reactions during sulfonylation of pyrrolidine?

Competing N- versus S-sulfonylation is minimized by controlling reaction stoichiometry (excess sulfonyl chloride) and temperature (0–25°C). Quenching unreacted sulfonyl chloride with aqueous NaHCO₃ prevents byproduct formation . For example, in 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride synthesis, rigorous washing with brine and drying over MgSO₄ improved yields .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions in activity data may arise from impurities, stereochemical variability, or assay conditions. Methodological replication with standardized protocols (e.g., IC₅₀ measurements under identical buffer/pH) is critical. Cross-referencing with structurally validated compounds (e.g., 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride, CAS 101768-64-3) helps isolate structure-activity relationships .

Q. What computational modeling approaches predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. For sulfonamide derivatives, electrostatic potential maps and hydrophobicity indices guide predictions of interaction sites. Comparisons to pharmacologically active sulfonylated piperidines (e.g., SB 269970, a serotonin receptor antagonist) validate computational models .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Inhalation risks necessitate fume hood use, while spill management requires inert absorbents (e.g., vermiculite) . Waste must be segregated and disposed via licensed hazardous waste services, as emphasized for chlorinated sulfonamides .

Q. How should researchers manage unexpected reactivity (e.g., exothermic reactions) during synthesis?

Gradual addition of sulfonyl chloride to the amine under cooling (ice bath) prevents thermal runaway. Real-time temperature monitoring and emergency quenching protocols (e.g., acetic acid addition) are critical for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.